2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride

Description

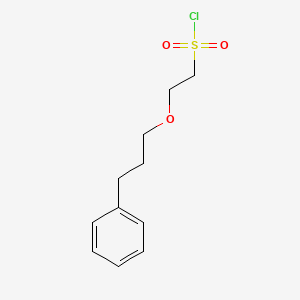

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenylpropoxy group (-O-(CH₂)₃-C₆H₅) attached to the second carbon of an ethane backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs. Sulfonyl chlorides are highly reactive electrophiles, commonly used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The phenylpropoxy substituent introduces aromaticity and a hydrophobic alkyl chain, likely influencing solubility, reactivity, and steric effects compared to simpler derivatives .

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

2-(3-phenylpropoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI Key |

WDTHGLPEYQDYMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Sulfinyl or Sulfhydryl Compounds: Formed from reduction.

Scientific Research Applications

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.

Molecular Targets and Pathways

The molecular targets of this compound are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating vs. Withdrawing Groups : The phenyl group in 2-phenylethanesulfonyl chloride enhances resonance stabilization of the sulfonyl group, increasing electrophilicity compared to ether-linked analogs . In contrast, the phenylpropoxy group in the target compound may reduce reactivity due to steric hindrance from the longer chain .

- Ether Linkages : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit higher polarity, improving solubility in polar solvents but increasing susceptibility to hydrolysis .

Steric and Solubility Considerations: Bulky substituents (e.g., phenylpropoxy, isopentyloxy) reduce solubility in aqueous media but enhance compatibility with nonpolar organic phases .

Applications :

- Pharmaceuticals : 2-Phenylethanesulfonyl chloride is used in sulfonamide drug synthesis due to its direct aryl conjugation .

- Materials Science : Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride) are valuable in conductive polymer synthesis .

Research Findings and Data Gaps

- Reactivity Trends : Sulfonyl chlorides with electron-withdrawing substituents (e.g., trifluoromethyl groups, as seen in ) exhibit accelerated reaction rates in nucleophilic substitutions. However, bulky groups like phenylpropoxy may slow kinetics .

- Stability : Ether-linked compounds are prone to oxidative cleavage under acidic conditions, whereas direct aryl attachments offer greater hydrolytic stability .

- Data Limitations : Molecular weight and CAS data for this compound remain unverified, necessitating experimental validation.

Biological Activity

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(3-phenylpropoxy)ethanol with thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to maximize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings regarding its pharmacological effects.

Anti-inflammatory Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown that they inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

The proposed mechanism of action involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics

Pharmacokinetic studies indicate that sulfonamide derivatives demonstrate favorable absorption and distribution characteristics. For example, a related compound showed a bioavailability of approximately 21.4% when administered orally, with a peak plasma concentration (Cmax) reached within 1.67 hours post-administration .

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

- Study on Edema Reduction : In a controlled trial involving rat models, administration of a sulfonamide derivative similar to this compound resulted in a significant reduction in paw edema compared to control groups .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines, revealing low cytotoxicity at therapeutic concentrations, making it a candidate for further development in anti-cancer therapies .

Data Tables

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 127 |

| AUC (ng·h/mL) | 402 |

| Bioavailability (%) | 21.4 |

| Tmax (h) | 1.67 |

| Half-life (h) | 7.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.